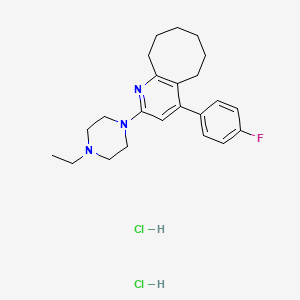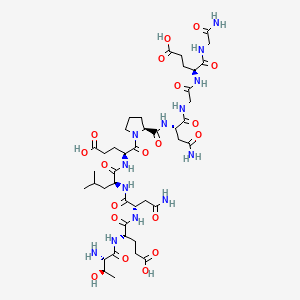
Fsh receptor-binding inhibitor fragment(bi-10)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fsh receptor-binding inhibitor fragment (bi-10) is a potent antagonist of the follicle-stimulating hormone (FSH). It blocks the binding of FSH to its receptor (FSHR), thereby altering the action of FSH at the receptor level. This compound has shown potential in suppressing ovulation and inducing follicular atresia in mice .
Vorbereitungsmethoden
The preparation of Fsh receptor-binding inhibitor fragment (bi-10) involves custom peptide synthesis. The compound has a molecular formula of C42H67N13O19 and a molecular weight of 1058.06 g/mol . The synthesis typically involves the sequential addition of amino acids to form the peptide chain, followed by purification to achieve high purity levels (≥98%) .
Analyse Chemischer Reaktionen
Fsh receptor-binding inhibitor fragment (bi-10) primarily undergoes peptide bond formation during its synthesis. The compound is stable under standard laboratory conditions and does not readily undergo oxidation, reduction, or substitution reactions. Common reagents used in its synthesis include protected amino acids, coupling agents, and solvents like dimethyl sulfoxide (DMSO) .
Wissenschaftliche Forschungsanwendungen
Fsh receptor-binding inhibitor fragment (bi-10) has several scientific research applications:
Biology and Medicine: It is used to study the role of FSH in reproductive biology. .
Endocrinology: Fsh receptor-binding inhibitor fragment (bi-10) is used to investigate the signaling pathways and molecular mechanisms of FSH and its receptor
Wirkmechanismus
Fsh receptor-binding inhibitor fragment (bi-10) exerts its effects by binding to the FSH receptor (FSHR) and blocking the binding of FSH. This inhibition alters the action of FSH at the receptor level, leading to the suppression of ovulation and induction of follicular atresia . The compound also down-regulates the overexpression of FSHR and ERβ in the ovaries, which may contribute to its potential anti-cancer effects .
Vergleich Mit ähnlichen Verbindungen
Fsh receptor-binding inhibitor fragment (bi-10) is unique in its ability to specifically block the binding of FSH to its receptor. Similar compounds include other FSH antagonists and inhibitors that target the FSH receptor, such as:
FSH receptor-binding inhibitor fragment (bi-9): Another potent FSH antagonist with similar properties.
FSH receptor-binding inhibitor fragment (bi-8): A related compound with comparable effects on FSH binding and action.
These compounds share similar mechanisms of action but may differ in their potency, specificity, and applications in research .
Eigenschaften
Molekularformel |
C42H67N13O19 |
|---|---|
Molekulargewicht |
1058.1 g/mol |
IUPAC-Name |
(4S)-4-[[2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-5-[(2-amino-2-oxoethyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C42H67N13O19/c1-18(2)13-23(52-39(71)25(15-28(44)58)53-37(69)21(7-10-32(63)64)50-41(73)34(46)19(3)56)38(70)51-22(8-11-33(65)66)42(74)55-12-4-5-26(55)40(72)54-24(14-27(43)57)36(68)48-17-30(60)49-20(6-9-31(61)62)35(67)47-16-29(45)59/h18-26,34,56H,4-17,46H2,1-3H3,(H2,43,57)(H2,44,58)(H2,45,59)(H,47,67)(H,48,68)(H,49,60)(H,50,73)(H,51,70)(H,52,71)(H,53,69)(H,54,72)(H,61,62)(H,63,64)(H,65,66)/t19-,20+,21+,22+,23+,24+,25+,26+,34+/m1/s1 |
InChI-Schlüssel |
DBFABWRXHHOYAV-JATBZIBASA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N)N)O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


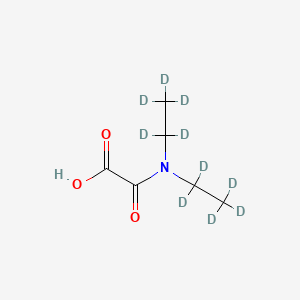

![1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12399950.png)
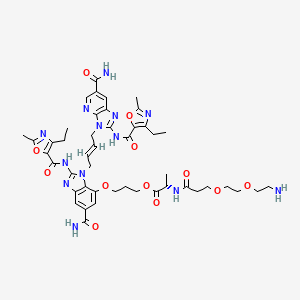
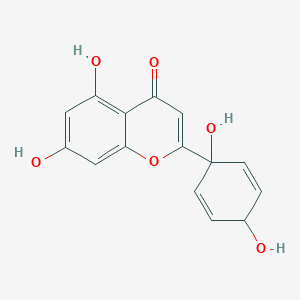
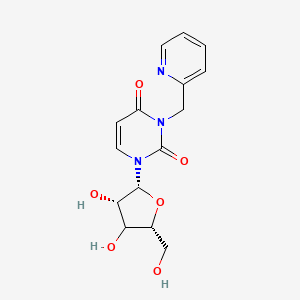
![5,7-Dihydroxy-2-(4-hydroxyphenyl)-3-[3,5,7-trihydroxy-2-(4-hydroxyphenyl)chroman-8-yl]chromen-4-one](/img/structure/B12399980.png)

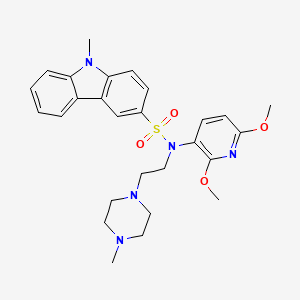
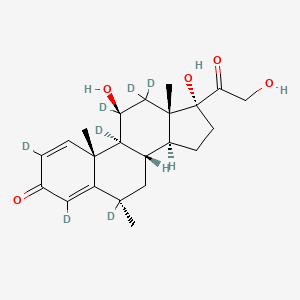
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)-2H-pyrimidin-4-one](/img/structure/B12400008.png)
